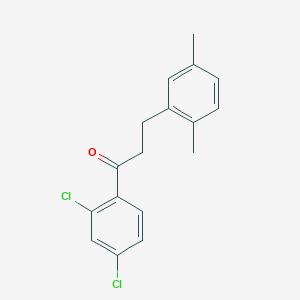
2',4'-Dichloro-3-(2,5-dimethylphenyl)propiophenone
Descripción general
Descripción
2’,4’-Dichloro-3-(2,5-dimethylphenyl)propiophenone is a chemical compound with the molecular formula C17H16Cl2O . It has a molecular weight of 307.21 . The IUPAC name for this compound is 1-(2,4-dichlorophenyl)-3-(2,5-dimethylphenyl)propan-1-one .
Molecular Structure Analysis
The InChI code for 2’,4’-Dichloro-3-(2,5-dimethylphenyl)propiophenone is 1S/C17H16Cl2O/c1-11-3-4-12(2)13(9-11)5-8-17(20)15-7-6-14(18)10-16(15)19/h3-4,6-7,9-10H,5,8H2,1-2H3 . This code provides a unique representation of the molecular structure.Physical And Chemical Properties Analysis
The boiling point of 2’,4’-Dichloro-3-(2,5-dimethylphenyl)propiophenone is 429.8ºC at 760 mmHg . It has a flash point of 181.4ºC . The density of this compound is 1.206g/cm³ .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
Facile Synthesis and Applications : The compound has been used in the synthesis of various chemical structures. For instance, T. Chou and Chung‐Ying Tsai (1991) demonstrated the facile synthesis of 4,6-dihydrothieno[3,4-b]thiophene 5,5-dioxide, a precursor for 2,3-dihydro-2,3-dimethylenethiophene, indicating its utility in creating stable precursors for complex organic structures (Chou & Tsai, 1991).
Chlorination Reactions : The chlorination reactions of similar compounds like 2-chloro-4,6-dimethylphenol have been studied, showing potential applications in producing various chlorocyclohexa-dienones, which are critical in organic synthesis (Gordon et al., 1994).
Complex Formation with Metals : The compound's derivatives have been used to form complex structures with metals. A. Lehtonen and R. Sillanpää (2004) synthesized oxotungsten complexes with phenolic ligand precursors, indicating its role in creating metal-organic frameworks (Lehtonen & Sillanpää, 2004).
Copolymer Synthesis : In polymer science, derivatives of this compound have been used in the synthesis of copolymers. For example, Katherine Kim et al. (1999) explored the use of ring-disubstituted methyl 2-cyano-3-phenyl-2-propenoates in copolymerization with styrene, showing its application in designing novel polymers (Kim et al., 1999).
Adduct Formation and Crystallography : The compound has been utilized in crystallography studies. N. Bappalige et al. (2009) reported on the structure of a related compound, 1-(2,4-Dichlorophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enone, highlighting its significance in studying molecular interactions and structures (Bappalige et al., 2009).
Environmental Analysis : It has been used in environmental chemistry for the analysis of phenolic compounds in water and soil, as demonstrated by M. Castillo et al. (1997) and M. Alonso et al. (1998) in their studies on the determination of phenolic compounds in various samples (Castillo et al., 1997) (Alonso et al., 1998).
Propiedades
IUPAC Name |
1-(2,4-dichlorophenyl)-3-(2,5-dimethylphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2O/c1-11-3-4-12(2)13(9-11)5-8-17(20)15-7-6-14(18)10-16(15)19/h3-4,6-7,9-10H,5,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXBWZQAFNIOSNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CCC(=O)C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50644756 | |
| Record name | 1-(2,4-Dichlorophenyl)-3-(2,5-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50644756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dichlorophenyl)-3-(2,5-dimethylphenyl)propan-1-one | |
CAS RN |
898753-98-5 | |
| Record name | 1-(2,4-Dichlorophenyl)-3-(2,5-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50644756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















